
4-Bromo-2-methylbenzene-1-diazonium hydrogen sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-methylbenzene-1-diazonium hydrogen sulfate is an aromatic diazonium salt. Diazonium salts are a class of organic compounds with the general formula R-N₂⁺X⁻, where R is an aryl or alkyl group and X is an anion. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and in various substitution reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methylbenzene-1-diazonium hydrogen sulfate typically involves the diazotization of 4-Bromo-2-methylaniline. The process includes the following steps:
Diazotization Reaction: 4-Bromo-2-methylaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0-5°C). This reaction forms the diazonium salt.
Formation of Hydrogen Sulfate Salt: The diazonium salt is then treated with sulfuric acid (H₂SO₄) to form the hydrogen sulfate salt.
Industrial Production Methods
Industrial production of diazonium salts, including this compound, follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and precise control of reaction conditions.
化学反应分析
Types of Reactions
4-Bromo-2-methylbenzene-1-diazonium hydrogen sulfate undergoes several types of reactions, including:
Substitution Reactions: The diazonium group (N₂⁺) can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The diazonium salt can couple with phenols or aromatic amines to form azo compounds, which are useful in dye synthesis.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN) are commonly used.
Coupling Reactions: Phenols or aromatic amines in alkaline conditions.
Major Products
Substitution Products: Aryl halides, phenols, and nitriles.
Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.
科学研究应用
4-Bromo-2-methylbenzene-1-diazonium hydrogen sulfate has various applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as intermediates in the preparation of dyes and pigments.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Bromo-2-methylbenzene-1-diazonium hydrogen sulfate involves the formation of a highly reactive diazonium ion (N₂⁺). This ion can undergo various substitution reactions, where the nitrogen group is replaced by other nucleophiles. The reactivity of the diazonium ion is due to its ability to form a stable nitrogen gas (N₂) upon substitution, driving the reaction forward.
相似化合物的比较
Similar Compounds
4-Bromo-2-nitrobenzene: Another brominated aromatic compound but with a nitro group instead of a diazonium group.
2-Methylbenzenediazonium chloride: Similar diazonium salt but with a chloride anion instead of hydrogen sulfate.
Uniqueness
4-Bromo-2-methylbenzene-1-diazonium hydrogen sulfate is unique due to its specific substitution pattern and the presence of both bromine and diazonium groups. This combination allows for selective reactions and the formation of diverse products, making it a valuable compound in organic synthesis.
属性
CAS 编号 |
390823-95-7 |
|---|---|
分子式 |
C7H7BrN2O4S |
分子量 |
295.11 g/mol |
IUPAC 名称 |
4-bromo-2-methylbenzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C7H6BrN2.H2O4S/c1-5-4-6(8)2-3-7(5)10-9;1-5(2,3)4/h2-4H,1H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI 键 |
VSQZQBBNYJAFBT-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=CC(=C1)Br)[N+]#N.OS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


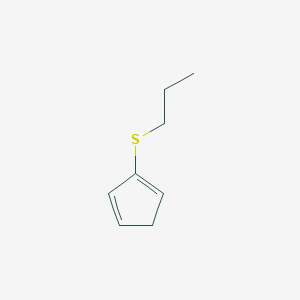
![(4E)-N-(Propan-2-yl)-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B14251738.png)

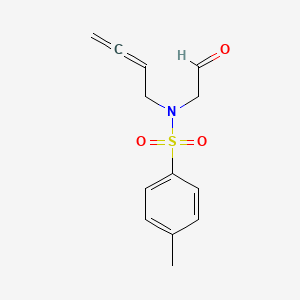
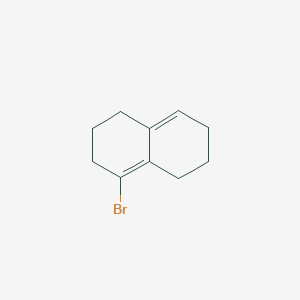

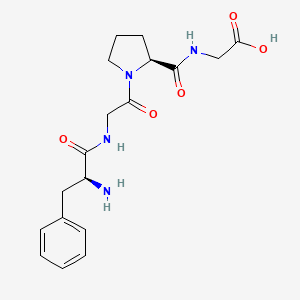
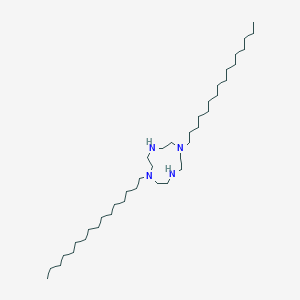

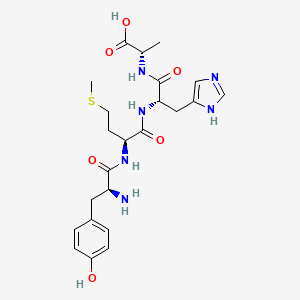
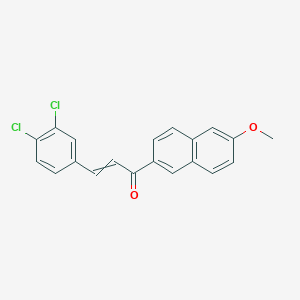
![2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B14251778.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid](/img/structure/B14251779.png)
![4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14251789.png)
